4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile
Overview
Description
4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile is an organic compound that features a benzenesulfonyl group, a pyridine ring with chloro and trifluoromethyl substituents, and a butanenitrile chain. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown . The interaction of the compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be synthesized with the desired chloro and trifluoromethyl substituents.
Attachment of the butanenitrile chain: This can be achieved through nucleophilic substitution reactions.
Introduction of the benzenesulfonyl group: This step might involve sulfonylation reactions using reagents like benzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group on the pyridine ring might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In industry, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid
- 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanamide
Uniqueness
The presence of the nitrile group in 4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile might confer unique reactivity and biological activity compared to its analogs with different functional groups.
Properties
IUPAC Name |
4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2S/c17-13-9-11(16(18,19)20)10-22-15(13)14(7-4-8-21)25(23,24)12-5-2-1-3-6-12/h1-3,5-6,9-10,14H,4,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCKCMONUDFAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC#N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151106 | |
Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338406-76-1 | |
Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338406-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-γ-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinebutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901151106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.